molecular formula C18H12AsBr3 B14733036 Tris(4-bromophenyl)arsane CAS No. 6306-93-0

Tris(4-bromophenyl)arsane

Cat. No.: B14733036
CAS No.: 6306-93-0
M. Wt: 542.9 g/mol
InChI Key: ASYPZICLGTZPIW-UHFFFAOYSA-N
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Description

Tris(4-bromophenyl)arsane is an organoarsenic compound characterized by the presence of three 4-bromophenyl groups attached to a central arsenic atom. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(4-bromophenyl)arsane typically involves the reaction of 4-bromophenylmagnesium bromide with arsenic trichloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure complete formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Tris(4-bromophenyl)arsane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tris(4-bromophenyl)arsine oxide.

    Reduction: Reduction reactions can convert it into tris(4-bromophenyl)arsine.

    Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atoms.

Major Products Formed:

    Oxidation: Tris(4-bromophenyl)arsine oxide.

    Reduction: Tris(4-bromophenyl)arsine.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Tris(4-bromophenyl)arsane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which tris(4-bromophenyl)arsane exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form coordination complexes with metals and other ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.

Comparison with Similar Compounds

    Tris(4-bromophenyl)amine: Similar in structure but with a nitrogen atom instead of arsenic.

    Tris(2,4-dibromophenyl)amine: Contains additional bromine atoms on the phenyl rings.

    Tris(4-bromophenyl)phosphine: Similar structure with a phosphorus atom.

Uniqueness: Tris(4-bromophenyl)arsane is unique due to the presence of the arsenic atom, which imparts distinct electronic properties and reactivity compared to its nitrogen and phosphorus analogs. This uniqueness makes it valuable in specific applications where the properties of arsenic are advantageous.

Properties

CAS No.

6306-93-0

Molecular Formula

C18H12AsBr3

Molecular Weight

542.9 g/mol

IUPAC Name

tris(4-bromophenyl)arsane

InChI

InChI=1S/C18H12AsBr3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H

InChI Key

ASYPZICLGTZPIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[As](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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